2-Ethoxy-6-methylpyridin-4-amine basic properties
2-Ethoxy-6-methylpyridin-4-amine basic properties
An In-depth Technical Guide to the Basic Properties of 2-Ethoxy-6-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 2-ethoxy-6-methylpyridin-4-amine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The document elucidates the structural features that govern its basicity, offering a theoretical framework for understanding its physicochemical behavior. Detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constant (pKa) are presented, ensuring scientific rigor and reproducibility. Furthermore, this guide explores the compound's role as a valuable synthetic intermediate and building block in the creation of targeted therapeutics. Safety and handling protocols, extrapolated from closely related analogs, are also provided to ensure safe laboratory practice. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyridine ring with various substituents is a powerful methodology for modulating a molecule's physicochemical properties, such as basicity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] 2-Ethoxy-6-methylpyridin-4-amine, with its distinct substitution pattern, presents a unique combination of electronic and steric features that make it a valuable intermediate in organic synthesis and a compelling scaffold for drug design. Its structural analog, 2-methoxy-6-methylpyridin-4-amine, is a known intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy, highlighting the potential of this class of compounds in medicinal chemistry.[2]
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of 2-ethoxy-6-methylpyridin-4-amine is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 197163-57-8 | [3][4][5] |
| Molecular Formula | C8H12N2O | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Appearance | Solid (predicted) | [6] |
| Purity | 98% (typical) | [3][4] |
Molecular Structure
The structure of 2-ethoxy-6-methylpyridin-4-amine is characterized by a pyridine ring substituted with an ethoxy group at the 2-position, a methyl group at the 6-position, and an amine group at the 4-position.
Caption: Chemical structure of 2-Ethoxy-6-methylpyridin-4-amine.
Basicity and pKa Estimation
The basicity of 2-ethoxy-6-methylpyridin-4-amine is a critical parameter influencing its reactivity, solubility, and biological interactions. The primary site of protonation is the pyridine ring nitrogen, due to the availability of its lone pair of electrons. The substituents on the pyridine ring significantly modulate this basicity through inductive and resonance effects.[7][8]
-
Electron-Donating Groups (EDGs): The methyl (-CH3) and ethoxy (-OCH2CH3) groups are both electron-donating. The methyl group exerts a positive inductive effect (+I), pushing electron density into the ring and increasing the electron density on the nitrogen atom.[9] The ethoxy group also has a +I effect and a positive resonance effect (+M), further enhancing the electron density on the ring nitrogen.[1]
-
Amino Group: The amino (-NH2) group at the 4-position is a strong electron-donating group through resonance, significantly increasing the basicity of the pyridine nitrogen.
Caption: Influence of substituents on the basicity of the pyridine ring.
Synthesis and Reactivity
Substituted aminopyridines can be synthesized through various methods. A common approach involves the copper-catalyzed amination of corresponding bromopyridine derivatives.[10]
General Synthesis Workflow
Caption: A plausible synthetic route to 2-ethoxy-6-methylpyridin-4-amine.
The reactivity of 2-ethoxy-6-methylpyridin-4-amine is characteristic of substituted pyridines. The amino group can undergo various transformations, such as acylation, alkylation, and diazotization, making it a versatile intermediate for the synthesis of more complex molecules. The pyridine ring itself can participate in electrophilic aromatic substitution reactions, although the activating nature of the substituents may lead to a mixture of products.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-ethoxy-6-methylpyridin-4-amine are found in numerous biologically active compounds. Its potential applications in drug discovery are broad, with a particular emphasis on kinase inhibitors, owing to the prevalence of the aminopyridine scaffold in this class of drugs.[11][12] The ethoxy and methyl groups can be strategically utilized to fine-tune binding interactions with target proteins, improve metabolic stability, and enhance oral bioavailability.
Experimental Protocols for Basicity Determination
Accurate determination of the pKa value is crucial for quantitative structure-activity relationship (QSAR) studies and for understanding the compound's behavior in biological systems.[1] Several robust methods can be employed for this purpose.[13]
pKa Determination by Potentiometric Titration
This is a widely used and straightforward method for determining pKa values.[14]
Principle: A solution of the amine is titrated with a standard acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.
Step-by-Step Methodology:
-
Preparation of the Amine Solution: Accurately weigh approximately 10-20 mg of 2-ethoxy-6-methylpyridin-4-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Data Collection: Add a standard solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.
pKa Determination by UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.[15]
Principle: The absorbance of the compound is measured at a specific wavelength in a series of buffer solutions with different pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 2-ethoxy-6-methylpyridin-4-amine in a suitable solvent (e.g., methanol or DMSO).
-
Measurement of Absorption Spectra: Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration. Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify a wavelength where the protonated and unprotonated forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[13]
pKa Determination by NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shifts of specific protons as a function of pH.[16]
Principle: The chemical shifts of the protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom. By monitoring these chemical shifts in solutions of varying pH, a titration curve can be generated.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of NMR samples of 2-ethoxy-6-methylpyridin-4-amine in a suitable deuterated solvent (e.g., D2O) with varying pD (the equivalent of pH in D2O).
-
NMR Data Acquisition: Acquire 1H NMR spectra for each sample.
-
Data Analysis: Identify a proton whose chemical shift is most sensitive to the protonation state of the pyridine nitrogen. Plot the chemical shift of this proton against the pD. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[16]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-ethoxy-6-methylpyridin-4-amine is not widely available, precautionary measures should be taken based on the data for analogous compounds such as 2-amino-4-methylpyridine and 2-methoxy-6-methylpyridin-4-amine.[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17][19]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[17][19]
-
First Aid:
Conclusion
2-Ethoxy-6-methylpyridin-4-amine is a substituted pyridine with significant potential in medicinal chemistry and organic synthesis. Its basicity, governed by the electron-donating effects of its substituents, is a key determinant of its chemical and biological properties. This guide has provided a comprehensive overview of its physicochemical characteristics, a theoretical framework for understanding its basicity, and detailed protocols for its empirical determination. By leveraging the information and methodologies presented herein, researchers can effectively utilize this compound in the rational design and development of novel therapeutic agents.
References
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Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1195-1197. Retrieved from [Link]
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Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Rosenberg, I. E., & Schulman, S. G. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867-71. Retrieved from [Link]
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Al-Ghafri, A., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
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DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
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Afl. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(22), 10059-10070. Retrieved from [Link]
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Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Ethoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]
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Datapdf.com. (n.d.). Substituent effects on the Basicity of pyridine Elucidation. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]
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Xi'an Kono Chem Co., Ltd. (n.d.). 2-Ethoxy-6-methylpyridin-4-amine. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]
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